A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.
Acetylcholine bromide
CAS No.: 66-23-9
Cat. No.: VC0517000
Molecular Formula: C7H16BrNO2
Molecular Weight: 226.11 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66-23-9 |
---|---|
Molecular Formula | C7H16BrNO2 |
Molecular Weight | 226.11 g/mol |
IUPAC Name | 2-acetyloxyethyl(trimethyl)azanium;bromide |
Standard InChI | InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | ZEHGKSPCAMLJDC-UHFFFAOYSA-M |
SMILES | CC(=O)OCC[N+](C)(C)C.[Br-] |
Canonical SMILES | CC(=O)OCC[N+](C)(C)C.[Br-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Conformational Properties
Molecular Characteristics
Acetylcholine bromide consists of an acetylcholine molecule paired with a bromide ion. The acetylcholine moiety contains a trimethylammonium group linked via an ethyl chain to an acetylated oxygen atom. Key structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.111 g/mol |
Stereochemistry | Achiral |
SMILES | [Br-].CC(=O)OCCN+(C)C |
InChI Key | ZEHGKSPCAMLJDC-UHFFFAOYSA-M |
Deuterated Derivatives
Deuterated analogs, such as acetylcholine-D16 bromide ( with 16 deuterium atoms), are employed in metabolic tracing and pharmacokinetic studies. The isotopic substitution occurs at the methyl groups of the trimethylammonium moiety and the acetyl group, yielding a molecular weight of 242.21 g/mol . These derivatives retain pharmacological activity while providing distinct spectral signatures for analytical detection .
Synthesis and Industrial Production
Green Chemistry Innovations
Pharmacological Mechanisms and Targets
Cholinergic Receptor Interactions
Acetylcholine bromide acts as an agonist at both nicotinic (nAChR) and muscarinic (mAChR) receptors. Key targets include:
Receptor Type | Subtype | Role | Source |
---|---|---|---|
nAChR | α4β2 | Cognitive function, addiction | |
mAChR | M3 | Smooth muscle contraction |
In the central nervous system, it modulates synaptic plasticity and neuronal excitability, impacting memory and learning . Peripheral effects include neuromuscular junction activation and vagus nerve stimulation, which regulate heart rate and gastrointestinal motility .
Enzymatic Degradation
The compound is hydrolyzed by acetylcholinesterase (AChE) into choline and acetic acid, with a half-life of approximately 2 minutes in vivo . This rapid metabolism necessitates localized administration in clinical settings, such as direct intraocular injection during cataract surgery .
Hazard | Symptom/Effect |
---|---|
Skin contact | Severe burns, necrosis |
Inhalation | Pulmonary edema, coughing |
Chronic exposure | Bronchitis, dermatitis |
These risks necessitate stringent handling protocols, including personal protective equipment (PPE) and ventilation controls .
Recent Research and Future Directions
Structural Studies
Advanced crystallographic techniques have resolved conformational dynamics in solution versus crystalline states, informing drug design for Alzheimer’s disease and myasthenia gravis . Deuterated variants enable precise tracking of receptor-binding kinetics .
Sustainable Synthesis
The shift toward aqueous reaction media and non-toxic bases exemplifies the pharmaceutical industry’s commitment to green chemistry . Future work may explore enzymatic catalysis or flow chemistry to further enhance efficiency.
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